molecular formula C8H8Br2 B050925 1,2-Dibromo-4,5-dimethylbenzene CAS No. 24932-48-7

1,2-Dibromo-4,5-dimethylbenzene

Cat. No. B050925
CAS RN: 24932-48-7
M. Wt: 263.96 g/mol
InChI Key: BCIDDURGCAHERU-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-dimethylbenzene is a chemical compound that can be synthesized via bromination of o-xylene . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

The compound can be synthesized via bromination of o-xylene . Dibromination is a common method for synthesizing dibromoalkanes . The process involves the combination of DMSO and oxalyl bromide as a brominating reagent for various alkenes, alkynes, and ketones .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-4,5-dimethylbenzene is C8H8Br2 . For more detailed structural information, you may refer to databases like the NIST Chemistry WebBook .


Chemical Reactions Analysis

1,2-Dibromo-4,5-dimethylbenzene can be used in the synthesis of alkylamino zinc (II)phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy . It can also be used in the synthesis of 1,2-dibromo-4,5-bis (dibromomethyl)benzene via reaction with azobisisobutyronitrile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.96 g/mol . It has a melting point of 85-89 °C . For more detailed physical and chemical properties, you may refer to databases like ChemSpider .

Safety and Hazards

1,2-Dibromo-4,5-dimethylbenzene is classified as a skin irritant (Category 2), eye irritant (Category 2A), specific target organ toxicity - single exposure (Category 3), and long-term (chronic) aquatic hazard (Category 4) . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

properties

IUPAC Name

1,2-dibromo-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIDDURGCAHERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179644
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4,5-dimethylbenzene

CAS RN

24932-48-7
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024932487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dibromo-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromo-4,5-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 4,5-dibromo-o-xylene as described in the provided research?

A1: 4,5-Dibromo-o-xylene serves as a crucial intermediate in synthesizing carboxyl-substituted phthalocyanine compounds []. These compounds have various applications, but the research focuses on their use as intermediates and doesn't delve into their specific downstream applications.

Q2: What spectroscopic data is available for 4,5-dibromo-o-xylene?

A2: The provided research primarily focuses on the synthesis of 4,5-dibromo-o-xylene and 4,5-dibromophthalic acid. While it mentions that the bond lengths and angles in 4,5-dibromo-o-xylene are within normal ranges [], it does not provide specific spectroscopic data like NMR, IR, or Mass Spectrometry.

Q3: Can you describe the optimized synthesis method for 4,5-dibromo-o-xylene highlighted in the research?

A3: The research outlines an optimized electrophilic substitution reaction for synthesizing 4,5-dibromo-o-xylene from o-xylene and bromide using methylene chloride as a solvent []. The optimized conditions involve a bromine volume concentration of 40%, o-xylene volume concentration of 40%, and a molar ratio of 3.0:0.15:1.0 for Br2:I2:o-xylene. This method, when scaled up tenfold, resulted in a 79.0% yield of 4,5-dibromo-o-xylene.

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